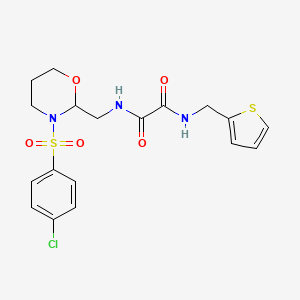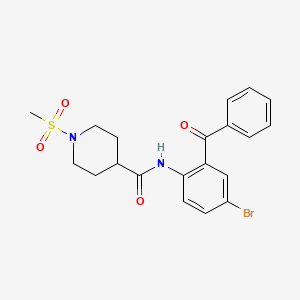![molecular formula C18H19N3O3S2 B2433354 2-((3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-Methylbenzyl)acetamid CAS No. 1795190-52-1](/img/structure/B2433354.png)
2-((3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-Methylbenzyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Bausteine
Pinacolboronsäureester, wie die in Frage stehende Verbindung, sind hoch wertvolle Bausteine in der organischen Synthese . Während es viele Protokolle für die Funktionalisierung der Deboronierung von Alkylboronsäureestern gibt, ist die Protodeboronierung nicht so gut entwickelt. Neuere Forschungen haben jedoch über die katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern unter Verwendung eines radikalischen Ansatzes berichtet. Diese Methode ermöglicht eine formale Anti-Markovnikov-Alkenhydromethylierung, eine Transformation, die bisher unbekannt war. Die Hydromethylierungssequenz wurde erfolgreich auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet. Darüber hinaus spielte die Protodeboronierung eine entscheidende Rolle bei der formalen Totalsynthese von δ-®-Conicein und Indolizidin 209B .
Herz-Kreislauf-Erkrankungen
Die Verbindung wurde als Inhibitor des Enzyms Myeloperoxidase (MPO) identifiziert. Aufgrund dieser Eigenschaft bietet sie vielversprechende Möglichkeiten für die Behandlung oder Prophylaxe von Herz-Kreislauf-Erkrankungen, einschließlich Herzinsuffizienz und Erkrankungen im Zusammenhang mit koronaren Herzkrankheiten .
Chemische Synthese
Die Verbindung kann aus kommerziell erhältlichen Ausgangsmaterialien synthetisiert werden, darunter Methyl-3-Aminothiophen-2-carboxylat und Formamidinacetat. Die dreistufige Synthese umfasst Kondensationsreaktionen, Chlorierung und nucleophile Substitution, was zu einer Gesamtausbeute von 43% führt .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the enzymeMPO (Myeloperoxidase) , and another compound in the same class was found to inhibit the kinase activity of TTK (Threonine Tyrosine Kinase) . These enzymes play crucial roles in various cellular processes, including oxidative stress response (MPO) and cell division (TTK).
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might interact with its targets (like mpo or ttk) and inhibit their activity . This inhibition could lead to changes in the cellular processes regulated by these enzymes.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If MPO is a target, the compound could affect pathways related to the oxidative stress response. If TTK is a target, the compound could influence pathways involved in cell division . The inhibition of these enzymes could lead to downstream effects such as reduced oxidative stress or altered cell division.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits MPO, it could potentially reduce oxidative stress in cells . If it inhibits TTK, it could potentially affect cell division, possibly leading to effects such as chromosome missegregation and aneuploidy .
Eigenschaften
IUPAC Name |
2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-12-2-4-13(5-3-12)10-19-15(23)11-26-18-20-14-6-9-25-16(14)17(24)21(18)7-8-22/h2-6,9,22H,7-8,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCBBZJIRWNJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2433272.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide](/img/structure/B2433275.png)
![6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2433279.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2433281.png)
![N-[4-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2433282.png)

![{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride](/img/structure/B2433285.png)

![8-(2-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2433287.png)
![6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2433290.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433291.png)


